

A Technical Guide to the Nucleosynthetic Origin of Neodymium-142 Anomalies

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Abstract

Variations in the isotopic abundance of **Neodymium-142** (^{142}Nd) between terrestrial bodies and chondritic meteorites represent a cornerstone of modern cosmochemistry. These anomalies provide profound insights into the earliest processes of Solar System formation, including the timescales of planetary differentiation and the heterogeneous distribution of stellar-derived materials. For decades, the observed ~ 20 parts-per-million excess of ^{142}Nd in the silicate Earth relative to chondrites was primarily attributed to the alpha decay of the extinct p-process radionuclide Samarium-146 (^{146}Sm , half-life = 103 Myr). This interpretation implied that Earth underwent a major differentiation event, forming a crust and mantle with a higher-than-chondritic Sm/Nd ratio within the first 30 million years of the Solar System's history. However, accumulating high-precision isotopic data has revealed that nucleosynthetic deficits in chondrites, stemming from a different mix of presolar components compared to Earth's building blocks, are a critical, and perhaps dominant, factor. This guide provides an in-depth technical overview of the nucleosynthetic processes governing the production of neodymium isotopes, the analytical methodologies used to measure their subtle variations, and the current understanding of how these anomalies arose from the inhomogeneous accretion of stellar materials in the protoplanetary disk.

Nucleosynthetic Pathways of Neodymium and Samarium

The seven stable isotopes of neodymium and its parent/isobaric elements, such as samarium, are synthesized in stars through three primary mechanisms: the slow neutron-capture process (s-process), the rapid neutron-capture process (r-process), and the proton-capture process (p-process). The contribution of each process to a specific nuclide is highly variable.

- The s-process: Occurring primarily in Asymptotic Giant Branch (AGB) stars, the s-process involves the slow capture of neutrons by seed nuclei.^[1] Because the neutron flux is low, if an unstable isotope is formed, it will typically undergo beta decay before another neutron is captured.^[1] This process creates isotopes that lie along the "valley of beta stability" and is responsible for producing a significant fraction of nuclei heavier than iron.^[1] Key Nd isotopes like ^{142}Nd , ^{143}Nd , ^{144}Nd , and ^{145}Nd are predominantly s-process products.
- The r-process: This process occurs in environments with extremely high neutron densities, such as supernova explosions or neutron star mergers. Neutron captures happen on a timescale much faster than beta decay, producing highly neutron-rich, unstable nuclei that subsequently decay back towards the valley of stability.^[2]
- The p-process: Responsible for the rarest, most proton-rich heavy isotopes, the p-process is thought to occur via the photodisintegration of pre-existing s- and r-process seeds in the oxygen/neon layers of a core-collapse supernova.^{[2][3]} The key nuclides for this discussion, the short-lived chronometer ^{146}Sm and the stable, p-only ^{144}Sm , are produced this way.

The distinct stellar origins of these processes are crucial. Material from different stellar sources (e.g., AGB stars, supernovae) was not perfectly mixed in the solar nebula.^[4] Therefore, planetary bodies that accreted in different regions of the protoplanetary disk could have incorporated different proportions of s-, r-, and p-process carriers (like presolar grains), leading to primordial isotopic anomalies.^{[4][5]}

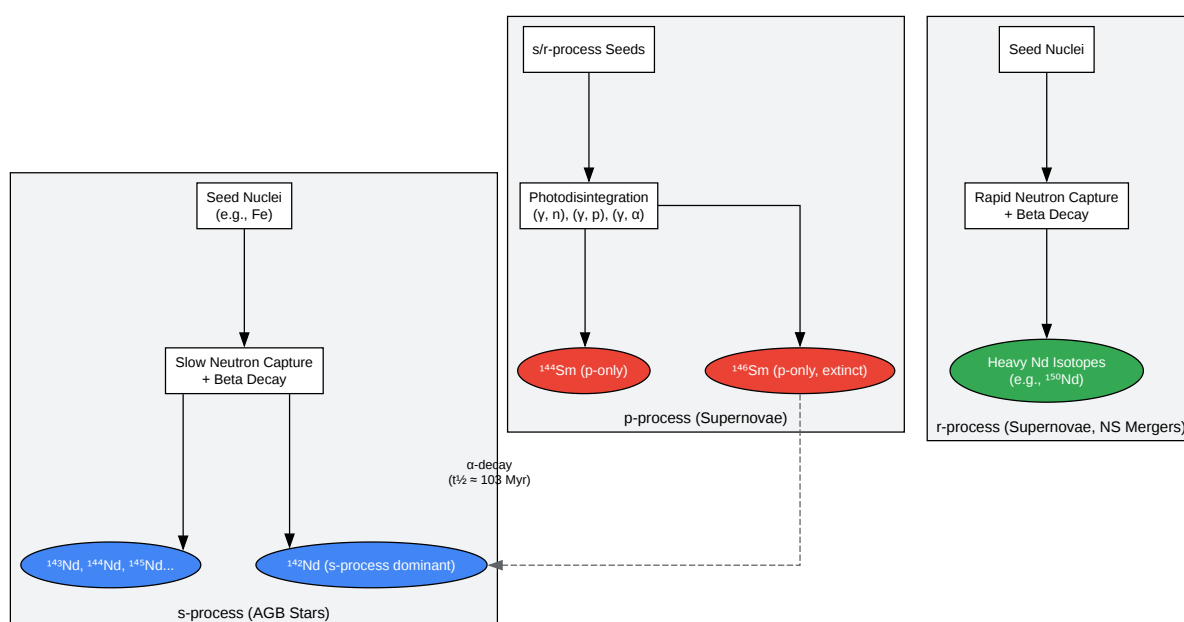


Fig. 1: Nucleosynthesis of Key Nd and Sm Isotopes

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The Dual Origin of ^{142}Nd Anomalies: Radiogenic vs. Nucleosynthetic

The canonical view held that the ~20 ppm ^{142}Nd excess in the Bulk Silicate Earth (BSE) relative to chondrites was a radiogenic signature from the decay of ^{146}Sm .^{[4][5]} This required the BSE to have a long-term superchondritic Sm/Nd ratio, established by a global differentiation event that sequestered a complementary, ^{142}Nd -depleted reservoir, possibly hidden in the deep Earth or lost to space.^{[5][6]}

However, an alternative hypothesis posits that the anomaly is nucleosynthetic in origin. High-precision measurements have revealed that variations in ^{142}Nd correlate with variations in other Nd and Sm isotopes that are unaffected by ^{146}Sm decay.^[7] Specifically, a deficit of s-process material or an excess of p-process material in chondrites relative to Earth could produce the observed ^{142}Nd difference. Recent studies strongly suggest that Earth's precursor bodies were enriched in s-process neodymium compared to chondrites.^{[4][5]} After correcting for this s-process excess, the $^{142}\text{Nd}/^{144}\text{Nd}$ ratios of chondrites and the accessible Earth become indistinguishable, obviating the need for a hidden reservoir and implying a chondritic Sm/Nd ratio for the bulk Earth.^[5]

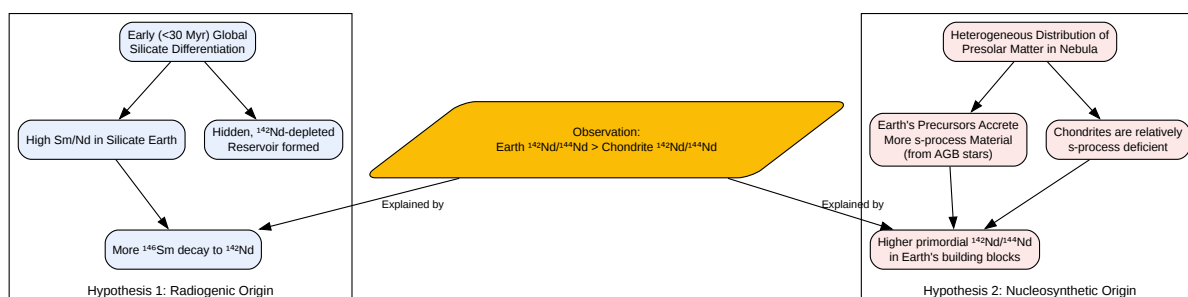


Fig. 2: Competing Hypotheses for ^{142}Nd Anomaly

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Quantitative Data from Meteoritic and Terrestrial Samples

High-precision mass spectrometry allows the expression of $^{142}\text{Nd}/^{144}\text{Nd}$ variations in parts-per-million (ppm) deviation from a terrestrial standard, denoted as $\mu^{142}\text{Nd}$. The data consistently show that chondritic meteorites, the putative building blocks of terrestrial planets, have $\mu^{142}\text{Nd}$ values significantly lower than Earth's mantle.

Sample Type	Class / Example	$\mu^{142}\text{Nd}$ relative to Terrestrial Standard (ppm)	Key Reference(s)
Terrestrial Rocks	Bulk Silicate Earth (BSE)	0	By definition
Carbonaceous Chondrites	Allende (CV3)	-22 ± 2 to -31 ± 7	[8]
Murchison (CM2)	-23 ± 3 (approx.)	[9]	
Ordinary Chondrites	Average	-19 ± 5	[8]
Saratov (L4)	-23 ± 3 (approx.)	[9]	
Chergach (H5)	-23 ± 3 (approx.)	[9]	
Enstatite Chondrites	Equilibrated (Type 4-6)	-14 ± 5	[8]
Unequilibrated	-3 ± 4 (indistinguishable from Earth)	[8]	

Note: Values are representative and can vary between different studies and analytical sessions. The μ -notation represents the parts-per-million deviation from the standard ratio.

The data show a clear deficit in chondrites, with carbonaceous and ordinary chondrites exhibiting a ~ 20 ppm lower $\mu^{142}\text{Nd}$ value.[8][9] Notably, some unequilibrated enstatite

chondrites have $\mu^{142}\text{Nd}$ values similar to Earth, but these samples also show excesses in the p-process nuclide ^{144}Sm , strengthening the link between the observed ^{142}Nd variations and nucleosynthetic heterogeneity.[8]

Experimental Protocols for High-Precision Isotope Analysis

The measurement of subtle (ppm-level) isotopic variations requires meticulous chemical separation and highly precise mass spectrometry. The two leading techniques are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Sample Digestion and Chemical Separation

The goal is to achieve a pure Nd fraction, free from matrix elements and, crucially, isobaric interferences from Cerium (^{142}Ce) and Samarium (^{142}Sm , ^{144}Sm , ^{148}Sm , ^{150}Sm).[10]

- **Sample Digestion:** A powdered rock or meteorite sample (~100-500 mg) is completely dissolved. For silicate-rich samples, this involves aggressive acid mixtures, such as $\text{HF-HNO}_3\text{-HClO}_4$. [11] To ensure dissolution of refractory, acid-resistant presolar grains (e.g., SiC), high-pressure digestion systems (e.g., a Parr bomb) heated to $>240^\circ\text{C}$ are often employed.[9]
- **Bulk Rare Earth Element (REE) Separation:** The dissolved sample is loaded onto a primary, large-volume cation exchange column (e.g., AG50W-X8 resin). Major matrix elements are eluted, while the REE fraction is retained and subsequently collected.
- **Sm-Nd Group Separation:** The collected REE fraction is passed through a secondary column. Historically, this used resins like HDEHP-coated Teflon powder. Modern, more efficient methods use extraction chromatography resins (e.g., Eichrom's TRU-Spec or Ln Resin) that have a high affinity for REEs and allow for their separation from other trace elements.[10][12]
- **High-Purity Nd Separation:** A final, high-resolution chromatographic step is performed to separate Nd from its neighboring REEs, particularly the interfering elements Ce, Pr, and Sm. This is a critical step and often employs specialized resins like Eichrom's DGA (N,N,N',N'-

tetra-n-octyldiglycolamide) resin, which provides sharp separation between Sm and Nd.[12]

This step may be repeated to achieve the required purity (e.g., Sm/Nd < 1×10^{-9}).[9]

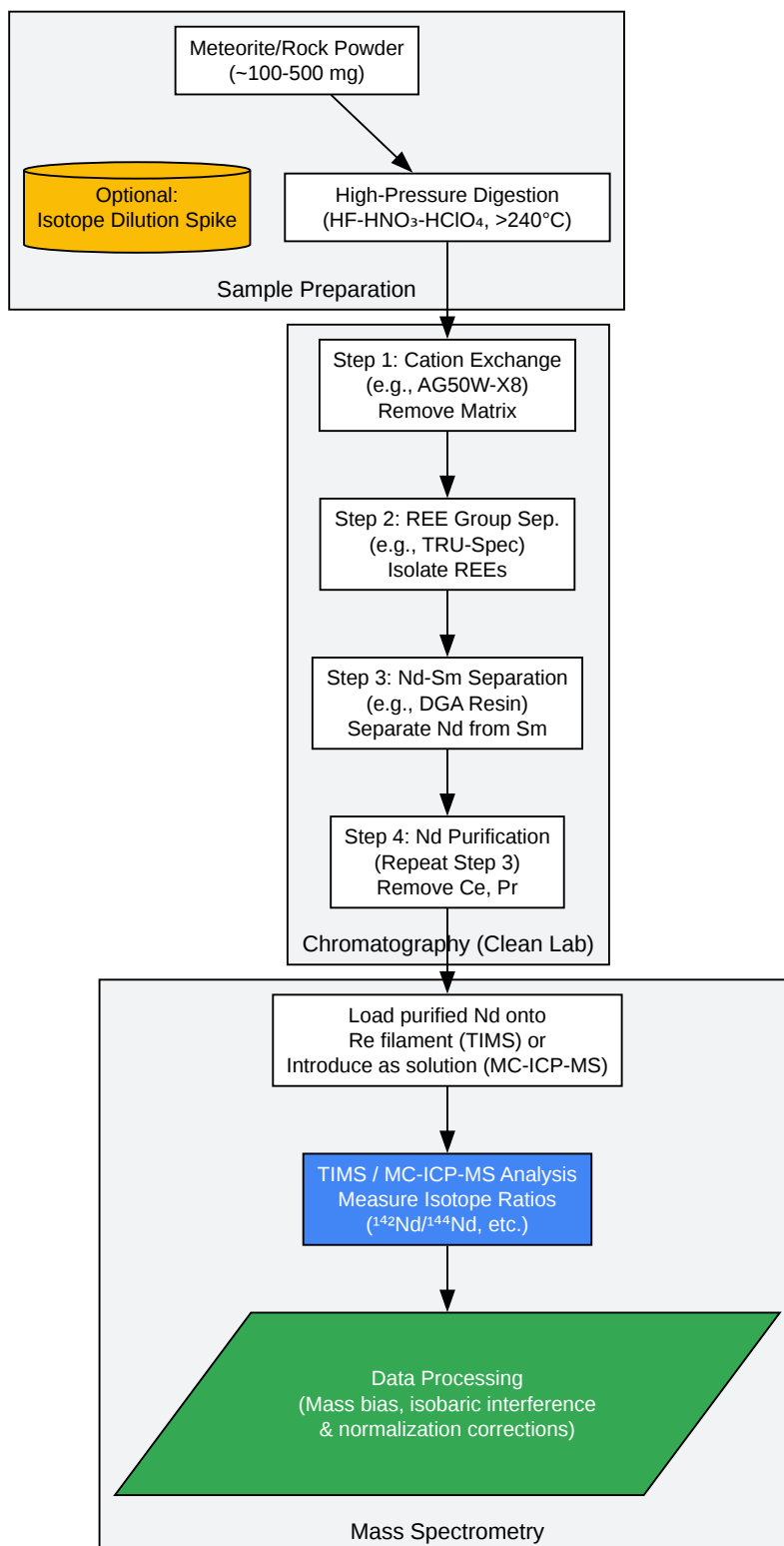


Fig. 3: Experimental Workflow for Nd Isotope Analysis

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Mass Spectrometry

- **TIMS Analysis:** The purified Nd solution is loaded onto a high-purity Rhenium (Re) filament. [13] In the mass spectrometer's vacuum chamber, the filament is heated, causing the sample to evaporate and ionize. [14] The resulting ion beam is accelerated, focused, and separated by mass in a magnetic sector. TIMS is renowned for its high precision and stable ion beams, achieving external reproducibility on $\mu^{142}\text{Nd}$ of <5 ppm. [9]
- **MC-ICP-MS Analysis:** The Nd solution is introduced as an aerosol into a high-temperature argon plasma, which efficiently ionizes the sample. [10] While historically considered less precise than TIMS for Nd, modern MC-ICP-MS instruments with improved designs can achieve comparable precision (~2-4 ppm on $\mu^{142}\text{Nd}$). [10] They offer higher sample throughput and are less susceptible to fractionation effects during analysis.
- **Data Correction:** Raw isotope ratios are corrected for instrumental mass fractionation, typically by normalizing to a fixed, non-radiogenic isotope ratio (e.g., $^{146}\text{Nd}/^{144}\text{Nd} = 0.7219$). Any residual isobaric interferences (e.g., from ^{144}Sm on ^{144}Nd) are corrected by monitoring a non-interfered isotope of the interfering element (e.g., ^{147}Sm). [15]

Conclusion and Future Directions

The evidence for a nucleosynthetic origin for ^{142}Nd anomalies has reshaped our understanding of early Solar System dynamics. The long-held paradigm of an early, super-chondritic Earth is no longer a prerequisite to explain the isotopic data. Instead, the ^{142}Nd offset between Earth and chondrites is now largely seen as a reflection of the different stellar pedigrees of their constituent materials. [4][5] This highlights that while chondrites are valuable proxies for the bulk chemical composition of the Solar System, they do not perfectly represent the specific mix of materials that formed the terrestrial planets.

Future research will focus on:

- Higher-precision analyses of a wider variety of meteorites and their individual components (chondrules, CAIs, matrix) to deconvolve the specific carriers of the nucleosynthetic

anomalies.

- Analysis of other isotopic systems (e.g., Cr, Ti, Mo, Ru) in the same samples to build a more comprehensive model of nebular heterogeneity.
- Improved astrophysical models of nucleosynthesis in AGB stars and supernovae to better predict the isotopic signatures of different presolar materials.

This ongoing work will continue to refine our models of planetary accretion and the galactic chemical evolution that preceded the formation of our Solar System.

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